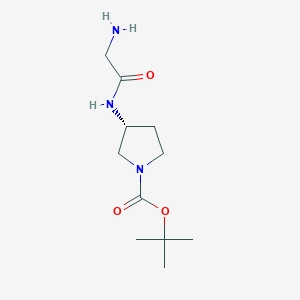
(R)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
説明
(R)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H21N3O3 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1420537-04-7, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure that may influence its pharmacological properties, particularly in the realms of anticancer and antimicrobial activities.
- Molecular Formula : C₁₁H₂₁N₃O₂
- Molecular Weight : 214.30 g/mol
- Storage Conditions : Recommended to be kept in a dark place under inert atmosphere at temperatures between 2-8°C.
Anticancer Activity
Recent studies have indicated that compounds related to pyrrolidine derivatives, including this compound, exhibit varying degrees of anticancer activity. For instance, a study evaluated the efficacy of several pyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results showed that structural modifications significantly influenced the anticancer potency:
| Compound | Structure Modification | A549 Cell Viability (%) |
|---|---|---|
| 1 | Base compound | 78-86 |
| 6 | 4-chlorophenyl | 64 |
| 7 | 4-bromophenyl | 61 |
| 8 | 4-dimethylamino phenyl | Most potent |
The incorporation of specific functional groups such as halogens enhanced the anticancer activity while maintaining lower toxicity towards non-cancerous cells, suggesting a selective mechanism of action .
Antimicrobial Activity
The antimicrobial properties of (R)-3-(2-Amino-acetylamino)-pyrrolidine derivatives were assessed against multidrug-resistant pathogens. The findings indicated that certain derivatives demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial efficacy:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 10 µg/mL |
| 2 | Klebsiella pneumoniae | 20 µg/mL |
| 3 | Pseudomonas aeruginosa | 15 µg/mL |
These results highlight the potential of (R)-3-(2-Amino-acetylamino)-pyrrolidine derivatives as candidates for developing new antimicrobial agents, particularly in combating resistant strains .
The biological activity of this compound may be attributed to its ability to interact with various biological targets. For instance, it has been suggested that pyrrolidine derivatives can modulate chemokine receptors, which play critical roles in inflammatory responses and disease progression, including HIV infection and cancer metastasis . The structural characteristics of these compounds allow for specific interactions with receptor sites, potentially leading to therapeutic effects.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrrolidine derivatives in a controlled laboratory setting. The study focused on their cytotoxic effects on cancer cell lines compared to standard chemotherapeutic agents like cisplatin. The results demonstrated that certain modifications to the pyrrolidine structure could enhance cytotoxicity while reducing adverse effects on normal cells .
特性
IUPAC Name |
tert-butyl (3R)-3-[(2-aminoacetyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)13-9(15)6-12/h8H,4-7,12H2,1-3H3,(H,13,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNSQKNGVKRSAL-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















